

High-performance liquid chromatography (HPLC) analysis of Tris(p-t-butylphenyl) phosphate

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Compound of Interest

Compound Name: *Tris(p-t-butylphenyl) phosphate*

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Application Notes and Protocols for the HPLC Analysis of Tris(p-t-butylphenyl) Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of **Tris(p-t-butylphenyl) phosphate**. It is important to note that the term "**Tris(p-t-butylphenyl) phosphate**" can be ambiguous. This document will focus on the analysis of the common isomeric form, Tris(2,4-di-tert-butylphenyl) phosphate, which is a frequent degradation product of the antioxidant Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168).^[1] Mention will also be made of Tris(4-tert-butylphenyl) phosphate.

Introduction

Tris(p-t-butylphenyl) phosphates are organophosphate esters used as flame retardants and plasticizers.^{[2][3]} One of the most common forms, Tris(2,4-di-tert-butylphenyl) phosphate, is also known as an oxidation product of the widely used antioxidant Irgafos 168. Its presence as an extractable or leachable from single-use systems in bioprocessing and pharmaceutical manufacturing is a critical quality and safety concern. Therefore, a robust and reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose.

Physicochemical Properties

A summary of the relevant physicochemical properties of a common isomer is provided in the table below.

Property	Value	Reference
Chemical Name	Tris(2,4-di-tert-butylphenyl) phosphate	[4]
CAS Number	95906-11-9	[4][5]
Molecular Formula	C ₄₂ H ₆₃ O ₄ P	[4][5]
Molecular Weight	662.92 g/mol	[4][5]
Appearance	White to Pale Yellow Solid	[3]
Solubility	Insoluble in water. Slightly soluble in Chloroform and Methanol.	[3]

Note: The properties listed are for Tris(2,4-di-tert-butylphenyl) phosphate. Another common isomer is Tris(4-tert-butylphenyl) phosphate (CAS: 78-33-1).[2][6]

Experimental Protocols

This section details the recommended HPLC method for the analysis of Tris(2,4-di-tert-butylphenyl) phosphate. The method is based on established protocols for related organophosphate compounds.[7][8]

Materials and Reagents

- Reference Standard: Tris(2,4-di-tert-butylphenyl) phosphate certified reference material (CRM).[5]
- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade).
- Sample Diluent: Acetonitrile or a mixture of Acetonitrile and Water.

Instrumentation and Chromatographic Conditions

Parameter	Recommended Condition
HPLC System	A standard HPLC or UPLC system with a UV detector.
Column	Ascentis® C18, 4.6 x 150 mm, 5 µm or similar C18 column. ^[9] For faster analysis, a sub-3 µm particle column can be used. ^[7]
Mobile Phase	Isocratic: Acetonitrile and Water with 0.1% Phosphoric Acid. A typical starting ratio would be 80:20 (Acetonitrile:Water). Gradient elution may be required for complex samples. For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid. ^[7]
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm ^[8]
Injection Volume	10 µL

Standard and Sample Preparation

Standard Preparation:

- Prepare a stock solution of Tris(2,4-di-tert-butylphenyl) phosphate (e.g., 1000 µg/mL) in acetonitrile.
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from a plastic film extract):

- Extract a known surface area of the plastic film with a suitable solvent (e.g., ethanol, isopropanol, or a mixture of acetonitrile and water) at a controlled temperature and for a defined duration.

- Filter the extract through a 0.22 μm syringe filter to remove any particulates.
- If necessary, dilute the filtered extract with the mobile phase to bring the concentration of the analyte within the calibration range.

Quantitative Data and Method Performance

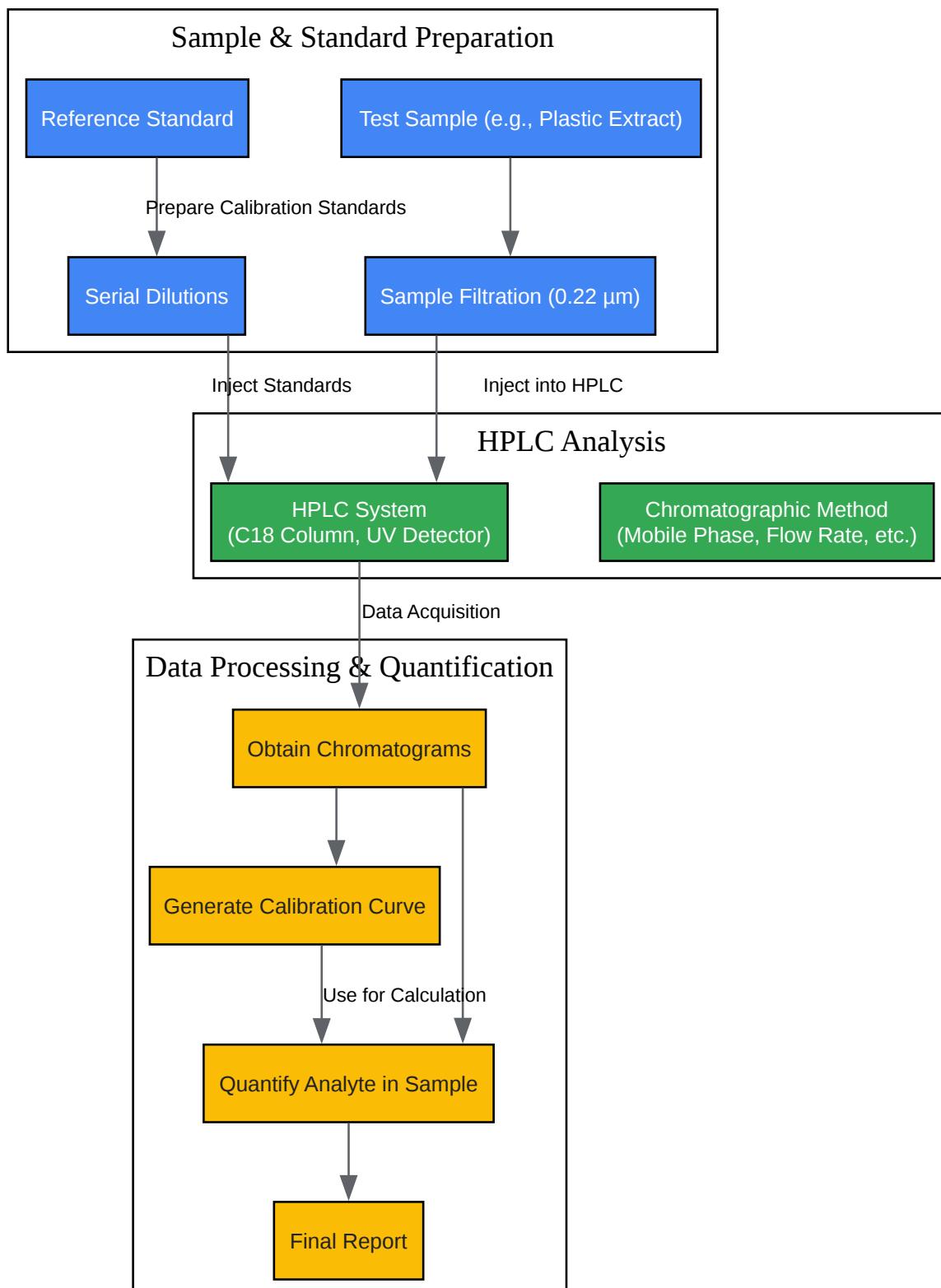
The following table summarizes the expected quantitative performance of the HPLC method, based on data from the analysis of a structurally related compound, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP).[\[8\]](#)

Performance Parameter	Expected Value
Linearity (R^2)	≥ 0.999
Limit of Detection (LOD)	10 - 60 $\mu\text{g/L}$
Repeatability (%RSD)	$\leq 2.0\%$

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Tris(p-t-butylphenyl) phosphate** from a sample matrix.

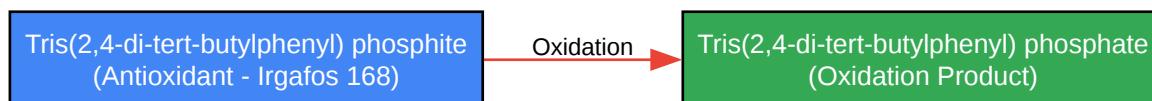


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Caption: Workflow for the HPLC analysis of **Tris(p-t-butylphenyl) phosphate**.

Logical Relationship of Related Compounds

The diagram below shows the relationship between the antioxidant Irgafos 168 and its oxidation product, Tris(2,4-di-tert-butylphenyl) phosphate.



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Caption: Relationship between Irgafos 168 and its phosphate oxidation product.

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